

# Spectroscopic and Synthetic Profile of Undec-10-enohydrazide: A Technical Guide

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## Compound of Interest

Compound Name: Undec-10-enohydrazide

Cat. No.: B1197583

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## Abstract

**Undec-10-enohydrazide** is a versatile bifunctional molecule incorporating a terminal alkene and a hydrazide group. This unique structure makes it a valuable building block in synthetic chemistry, particularly for the development of novel heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a detailed overview of the spectroscopic characteristics of **Undec-10-enohydrazide**, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a comprehensive experimental protocol for its synthesis is presented, along with a visual representation of the synthetic workflow. Due to the limited availability of published experimental spectra for **Undec-10-enohydrazide**, this guide offers predicted data based on the analysis of structurally related compounds and established spectroscopic principles.

## Chemical Structure and Properties

IUPAC Name: **Undec-10-enohydrazide** CAS Number: 5458-77-5 Chemical Formula:  $C_{11}H_{22}N_2O$  Molecular Weight: 198.31 g/mol Chemical Structure:

## Predicted Spectroscopic Data

While experimental spectra for **Undec-10-enohydrazide** are not readily available in the public domain, the following tables summarize the predicted spectroscopic data based on its structure

and comparison with analogous compounds.

## Predicted $^1\text{H}$ NMR Spectral Data

Solvent:  $\text{CDCl}_3$  Frequency: 400 MHz

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~7.8 - 8.2	br s	1H	-C(O)NH-
~5.72 - 5.88	m	1H	-CH=CH <sub>2</sub>
~4.90 - 5.05	m	2H	-CH=CH <sub>2</sub>
~3.9 - 4.1	br s	2H	-NH-NH <sub>2</sub>
~2.10 - 2.20	t	2H	-CH <sub>2</sub> -C(O)-
~1.98 - 2.08	q	2H	-CH <sub>2</sub> -CH=CH <sub>2</sub>
~1.55 - 1.65	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -C(O)-
~1.20 - 1.40	m	10H	-(CH <sub>2</sub> ) <sub>5</sub> -

## Predicted $^{13}\text{C}$ NMR Spectral Data

Solvent:  $\text{CDCl}_3$  Frequency: 100 MHz

Chemical Shift ( $\delta$ , ppm)	Assignment
~173 - 175	C=O
~139	-CH=CH <sub>2</sub>
~114	-CH=CH <sub>2</sub>
~35 - 37	-CH <sub>2</sub> -C(O)-
~33 - 34	-CH <sub>2</sub> -CH=CH <sub>2</sub>
~28 - 30	-(CH <sub>2</sub> ) <sub>n</sub> -
~25 - 26	-CH <sub>2</sub> -CH <sub>2</sub> -C(O)-

## Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3400	Strong, Broad	N-H stretch (hydrazide)
3070 - 3090	Medium	=C-H stretch (alkene)
2850 - 2960	Strong	C-H stretch (alkane)
1640 - 1680	Strong	C=O stretch (amide I)
1635 - 1645	Medium	C=C stretch (alkene)
1520 - 1550	Medium	N-H bend (amide II)
910 & 990	Medium	=C-H bend (alkene)

## Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
198	[M] <sup>+</sup> (Molecular Ion)
167	[M - NHNH <sub>2</sub> ] <sup>+</sup>
155	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols: Synthesis of Undec-10-enohydrazide

The synthesis of **Undec-10-enohydrazide** is typically achieved through a two-step process starting from undec-10-enoic acid.

### Step 1: Esterification of Undec-10-enoic Acid

Objective: To convert undec-10-enoic acid to its methyl ester, methyl undec-10-enoate.

Materials:

- Undec-10-enoic acid
- Methanol (absolute)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve undec-10-enoic acid in an excess of absolute methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
- After cooling to room temperature, remove the excess methanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl undec-10-enoate.

## Step 2: Hydrazinolysis of Methyl Undec-10-enoate

Objective: To convert methyl undec-10-enoate to **Undec-10-enohydrazide**.

Materials:

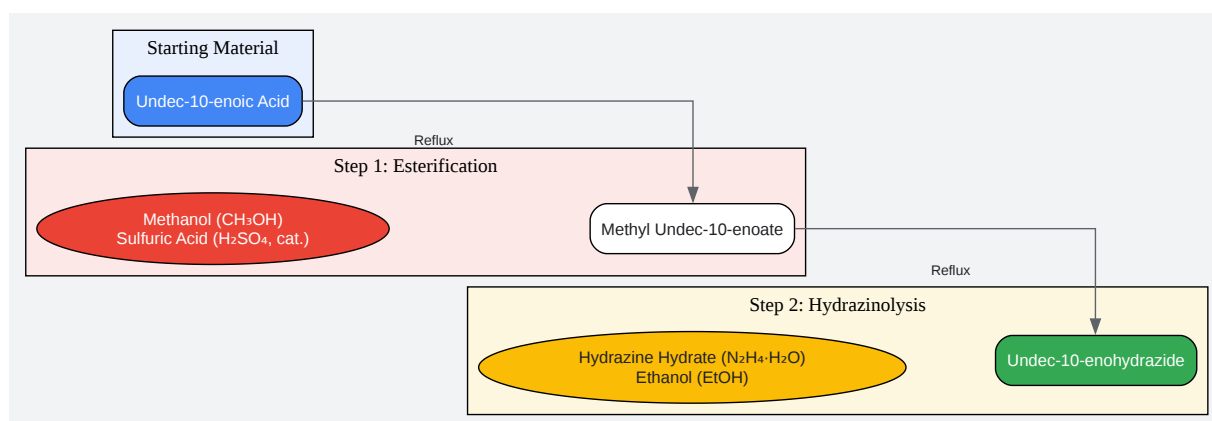
- Methyl undec-10-enoate
- Hydrazine hydrate (80-95%)
- Ethanol
- Round-bottom flask
- Reflux condenser

Procedure:

- Dissolve methyl undec-10-enoate in ethanol in a round-bottom flask.
- Add an excess of hydrazine hydrate to the solution.
- Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product, **Undec-10-enohydrazide**, will often precipitate from the solution upon cooling.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

## Mandatory Visualization

### Synthesis Workflow of Undec-10-enohydrazide



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